

In Vivo Hydrolysis of MGS0274 to MGS0008: A Technical Overview

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Compound of Interest		
Compound Name:	MGS0274	
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This technical guide provides an in-depth analysis of the in vivo hydrolysis of MGS0274, an ester-based prodrug, to its active metabolite MGS0008, a potent group II metabotropic glutamate (mGlu) receptor agonist. MGS0274 was designed to enhance the oral bioavailability of the highly hydrophilic MGS0008, a promising therapeutic agent for schizophrenia.[1][2] This document summarizes key quantitative data, details experimental methodologies from preclinical and clinical studies, and visualizes the metabolic pathway and experimental workflows.

Executive Summary

MGS0274 (besylate salt, also known as TS-134) is a lipophilic prodrug of MGS0008 developed to overcome the low oral bioavailability of the parent compound.[1][2] Following oral administration, MGS0274 undergoes rapid and extensive presystemic hydrolysis to form the active agonist MGS0008.[2][3] This conversion is primarily mediated by carboxylesterase 1 (CES1).[4] In vivo studies in monkeys and humans have demonstrated that this strategy significantly increases the systemic exposure of MGS0008 compared to direct oral administration of the active compound.[3][5] Plasma levels of the prodrug MGS0274 are minimal, indicating an efficient conversion process.[5][6][7] The active metabolite, MGS0008, is then distributed systemically, penetrates the cerebrospinal fluid (CSF), and is eventually excreted unchanged in the urine.[2][3][5]



Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of MGS0008 following the oral administration of MGS0274 in various species.

Table 1: Pharmacokinetic Parameters of MGS0008 after Oral Administration of **MGS0274** Besylate in Monkeys.

Parameter	Value	Species	Dose (MGS0274 besylate)	Reference
Cmax	688 ng/mL	Cynomolgus Monkey	2.89 mg/kg	[3]
Tmax	4 hours	Cynomolgus Monkey	2.89 mg/kg	[2][3]
t1/2	16.7 hours	Cynomolgus Monkey	2.89 mg/kg	[2][3]
Oral Bioavailability (as MGS0008)	83.7%	Cynomolgus Monkey	2.89 mg/kg	[2][3][8]

Note: The oral bioavailability of MGS0008 itself was only 3.8% in monkeys, highlighting the ~20-fold improvement with the prodrug approach.[2][3][8]

Table 2: Pharmacokinetic Parameters of MGS0008 in Healthy Human Subjects after Single and Multiple Oral Doses of MGS0274 Besylate (TS-134).



Parameter	Value	Study Type	Dose Range (TS-134)	Reference
Tmax	Within 4 hours	Single and Multiple Ascending Dose	5-80 mg	[5][6][7]
t1/2 (plasma)	~10 hours	Single and Multiple Ascending Dose	5-80 mg	[5][6][7]
t1/2 (CSF)	~16 hours	Single Dose	10 mg	[5][6][7]
CSF-to-plasma Cmax ratio	3.66%	Single Dose	10 mg	[5][6][7]
MGS0274 plasma exposure (AUC)	~3% of MGS0008 AUC	Single and Multiple Ascending Dose	5-80 mg	[5][6][7]

Table 3: In Vitro Formation Rate of MGS0008 from MGS0274 in Tissue S9 Fractions.

Species	Serum	Intestine	Liver	Lung	Kidney	Referenc e
Rat	0.0146	0.458	0.928	0.466	0.859	[9]
Monkey	0.0000563	2.10	1.97	0.349	1.67	[9]
Human	0.0000530	-	-	-	-	[9]

Values are presented as nmol/min/mg protein. The data indicates high hydrolytic activity in the intestine and liver of monkeys, supporting the observation of rapid presystemic conversion.[9]

Experimental Protocols Animal Pharmacokinetic Studies (Monkey)

Subjects: Fed male cynomolgus monkeys (n=4).[3]



- Administration: Oral gavage of MGS0274 besylate at a dose of 2.89 mg/kg (equivalent to 1 mg/kg of MGS0008).[3]
- Sample Collection: Blood samples were collected at predetermined time points post-dose.
- Bioanalysis: Plasma concentrations of **MGS0274** and MGS0008 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, t1/2, and AUC were calculated from the plasma concentration-time profiles. Oral bioavailability was calculated by comparing the AUC after oral administration of MGS0274 to the AUC after intravenous administration of MGS0008 (1 mg/kg).[3]

Human Clinical Studies

- Study Design: Phase 1, randomized, double-blind, placebo-controlled, single-ascending dose (5-20 mg) and multiple-ascending dose (5-80 mg) studies.[5][6][7]
- Subjects: Healthy male and female subjects.[5][6]
- Administration: Single or multiple oral doses of MGS0274 besylate (TS-134).[5][6]
- Sample Collection:
 - Plasma: Blood samples were collected at various time points to determine the plasma pharmacokinetics of MGS0274 and MGS0008.[5]
 - Cerebrospinal Fluid (CSF): In a specific cohort receiving a 10 mg single dose, CSF samples were collected for up to 24 hours post-dose to assess central nervous system penetration.[5][6][7]
- Bioanalysis: Concentrations of MGS0274 and MGS0008 in plasma and CSF were quantified using a validated LC-MS/MS method.[6]

In Vitro Metabolism Studies

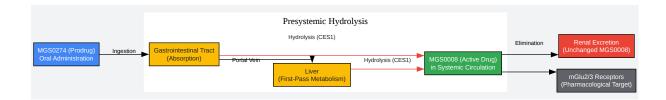
Objective: To determine the rate of hydrolysis of MGS0274 to MGS0008 in various tissues.



- · Methodology:
 - MGS0274 was incubated with tissue S9 fractions (containing microsomal and cytosolic enzymes) from rats, monkeys, and humans.[3]
 - The incubation mixture included a buffered solution and necessary cofactors.
 - Reactions were initiated by the addition of the S9 fraction and incubated at 37°C.
 - Aliquots were taken at different time points and the reaction was quenched.
 - The formation of MGS0008 was quantified by LC-MS/MS.[9]
 - The rate of formation was calculated and normalized to the protein concentration in the S9 fraction.

Visualizations

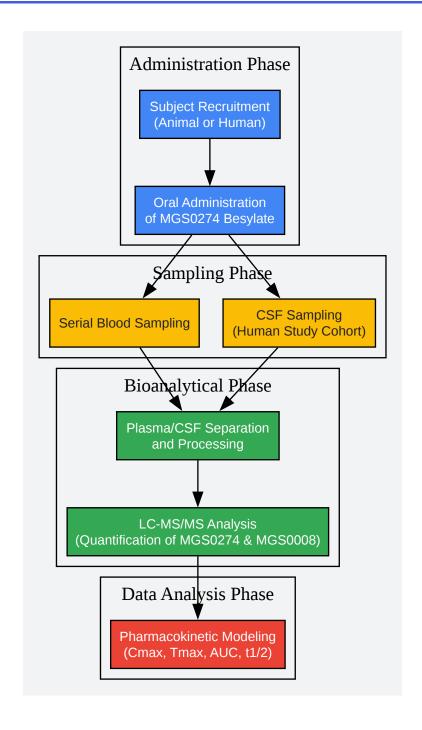
The following diagrams illustrate the metabolic pathway of **MGS0274** and the general workflow of the pharmacokinetic studies.



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Caption: Metabolic pathway of MGS0274 to MGS0008.





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Caption: General workflow for in vivo pharmacokinetic studies.

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